
Methyl 4-((3-(2,6-difluorophenyl)ureido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((3-(2,6-difluorophenyl)ureido)methyl)piperidine-1-carboxylate” is a chemical compound. It’s a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of piperidine derivatives can be viewed using Java or Javascript . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be analyzed using various methods . For example, the refractive index and boiling point can be determined .Wissenschaftliche Forschungsanwendungen
Antisecretory Agents Development
Studies have identified derivatives of Methyl 4-((3-(2,6-difluorophenyl)ureido)methyl)piperidine-1-carboxylate as potential gastric antisecretory agents. For instance, derivatives like fenoctimine exhibited significant antisecretory properties without anticholinergic activity, highlighting their potential in peptic ulcer disease treatment. The structural modifications aimed at reducing anticholinergic activity while maintaining or enhancing the antisecretory effect demonstrate the compound's utility in developing targeted therapies for gastrointestinal disorders Scott et al., 1983.
Synthesis of PAF-Receptor Antagonists
Research into the synthesis of novel classes of 4-aminopiperidines, which are substituted at the 3-position by groups bearing either a carbamate or a ureido function, showcases another application of related derivatives. These compounds were synthesized from ethyl 4-oxo-3-piperidinecarboxylate, indicating their role in creating potential therapeutics targeting the PAF receptor, a critical mediator in inflammatory responses. This work underscores the importance of this compound derivatives in developing anti-inflammatory drugs Benmehdi et al., 2008.
Structural and Conformational Studies
The crystal and molecular structure analyses of compounds like 4-carboxypiperidinium chloride provide insights into the conformational features critical for the biological activity of this compound derivatives. Such studies are fundamental in understanding how these compounds interact with biological targets, aiding in the rational design of more effective and selective therapeutics Szafran et al., 2007.
Antimycobacterial Activity
The development of spiro-piperidin-4-ones through atom economic and stereoselective synthesis demonstrates the application of this compound derivatives in combating infectious diseases. Specifically, these compounds have been evaluated for their activity against Mycobacterium tuberculosis, with some showing significant in vitro and in vivo efficacy. This research highlights the compound's potential in addressing tuberculosis, a major global health challenge Kumar et al., 2008.
Zukünftige Richtungen
Piperidine derivatives are being utilized in different therapeutic applications, and this review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery . The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials .
Eigenschaften
IUPAC Name |
methyl 4-[[(2,6-difluorophenyl)carbamoylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O3/c1-23-15(22)20-7-5-10(6-8-20)9-18-14(21)19-13-11(16)3-2-4-12(13)17/h2-4,10H,5-9H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKHCDWFAILTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

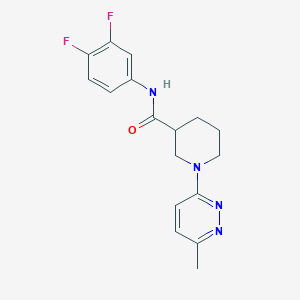
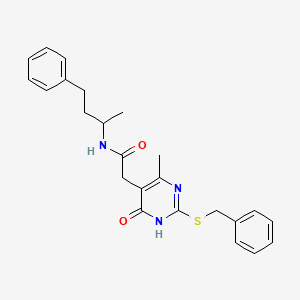
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2505429.png)
![{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B2505430.png)
![N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2505431.png)

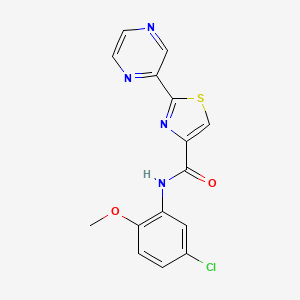
![4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2505435.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2505437.png)
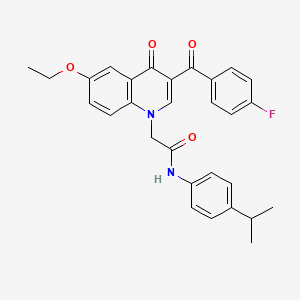
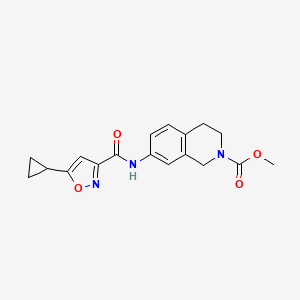
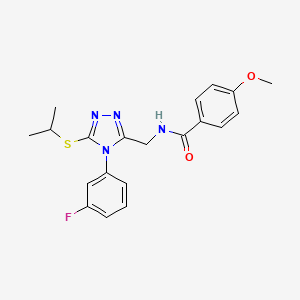
![2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2505446.png)
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2505447.png)